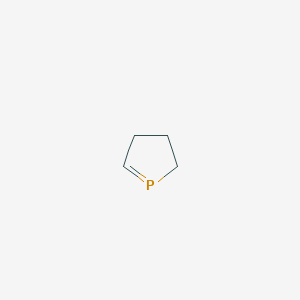
P(1),P(3)-bis(5'-adenosyl) triphosphate(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) is a naturally occurring dinucleoside polyphosphate found in both eukaryotic and prokaryotic systems. It consists of two adenosine moieties linked via their 5’ positions by three phosphate groups. This compound is known for its role in inducing the proliferation of vascular smooth muscle cells and exhibiting vasoactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) involves the chemical synthesis of adenosine derivatives and their subsequent phosphorylation. One method includes the use of pyrophosphite as a phosphorylating agent in the presence of divalent metal ions and organic co-factors . The reaction conditions typically involve controlled pH and temperature to ensure the stability of the compound.
Industrial Production Methods
Industrial production of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) is not well-documented, but it likely involves large-scale synthesis using similar chemical routes as in laboratory settings. The process would require stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) undergoes various chemical reactions, including hydrolysis, phosphorylation, and nucleophilic substitution. These reactions are crucial for its biological functions and interactions with other molecules.
Common Reagents and Conditions
Common reagents used in the reactions of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) include water for hydrolysis, pyrophosphite for phosphorylation, and various nucleophiles for substitution reactions. The conditions often involve specific pH ranges and temperatures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from the reactions of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) include adenosine monophosphate, adenosine diphosphate, and other phosphorylated derivatives. These products play significant roles in cellular metabolism and signaling pathways .
Wissenschaftliche Forschungsanwendungen
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phosphorylation reactions and the behavior of polyphosphates.
Biology: The compound is involved in cellular signaling and energy transfer processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases and cancer treatment.
Industry: It is used in the development of biochemical assays and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule, binding to purinergic receptors and influencing various cellular processes. The compound’s effects are mediated through the activation of these receptors and subsequent intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide that provides energy for cellular processes.
Adenosine diphosphate (ADP): A product of ATP hydrolysis involved in energy transfer.
Adenosine monophosphate (AMP): A nucleotide involved in cellular metabolism and signaling.
Uniqueness
P(1),P(3)-bis(5’-adenosyl) triphosphate(4-) is unique due to its structure, consisting of two adenosine moieties linked by three phosphate groups. This structure allows it to participate in specific biochemical reactions and signaling pathways that are distinct from those of ATP, ADP, and AMP .
Eigenschaften
Molekularformel |
C20H24N10O16P3-3 |
|---|---|
Molekulargewicht |
753.4 g/mol |
IUPAC-Name |
bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/p-3/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI-Schlüssel |
QCICUPZZLIQAPA-XPWFQUROSA-K |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Synonyme |
5'Ap3A adenosine 5'-triphosphate 5'-adenosine adenosine(3)triphosphate adenosine adenosine(5')triphospho(5')adenosine Ap3A ApppA diadenosine triphosphate P(1),(P3)-bis(5'-adenosyl)triphosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![sodium;(5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262485.png)





![2-[[4-(4-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262497.png)

![sodium;[(2R,3S,4R,5R)-6-hydroxy-2-(hydroxymethyl)-4-(9-phenylnonanoyloxy)-5-[[(3S)-3-(9-phenylnonanoyloxy)tetradecanoyl]amino]oxan-3-yl] sulfate](/img/structure/B1262499.png)

